molecular formula C12H11N3O2 B13697953 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole

2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B13697953
M. Wt: 229.23 g/mol
InChI Key: ZLKJYTFSSRPKGO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a cyclopropyl group at the 2-position and a nitrophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a cyclopropylamine derivative with a nitrophenyl-substituted aldehyde or ketone, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both cyclopropyl and nitrophenyl groups.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C12H11N3O2/c16-15(17)10-3-1-2-9(6-10)11-7-13-12(14-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,13,14)

InChI Key

ZLKJYTFSSRPKGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(N2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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